methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Organic Synthesis Medicinal Chemistry Aza-Michael Addition

Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (CAS 457957-92-5, C₈H₁₂N₂O₂, MW 168.19) is an N-alkylated imidazole ester featuring a 2-methyl substitution on the imidazole ring. Unlike unsubstituted imidazole analogs, the 2-methyl group introduces steric hindrance that modulates both chemical reactivity in Michael additions and subsequent biological target recognition.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 457957-92-5
Cat. No. B3052816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
CAS457957-92-5
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CCC(=O)OC
InChIInChI=1S/C8H12N2O2/c1-7-9-4-6-10(7)5-3-8(11)12-2/h4,6H,3,5H2,1-2H3
InChIKeyJMVWOVMCISTHCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (CAS 457957-92-5): 2-Methylated Imidazole Building Block for Procurement Decision Support


Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (CAS 457957-92-5, C₈H₁₂N₂O₂, MW 168.19) is an N-alkylated imidazole ester featuring a 2-methyl substitution on the imidazole ring . Unlike unsubstituted imidazole analogs, the 2-methyl group introduces steric hindrance that modulates both chemical reactivity in Michael additions and subsequent biological target recognition . This compound serves as a versatile synthetic intermediate in medicinal chemistry campaigns targeting modified heterocyclic scaffolds .

Why Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate Cannot Be Simply Substituted by Unsubstituted Imidazole Analogs


Substitution with the unsubstituted analog methyl 3-(1H-imidazol-1-yl)propanoate (CAS 18999-46-7, MW 154.17) is non-equivalent due to the 2-methyl group's documented influence on steric and electronic parameters . The 2-methyl substitution increases molecular weight by 14 Da, alters the rotational freedom of the propanoate chain (4 rotatable bonds vs. 3 in the unsubstituted analog), and critically modifies the nucleophilicity and coordination geometry of the imidazole nitrogen for metal binding or aza-Michael reactivity . These physicochemical differences translate to distinct chromatographic retention times, altered reaction kinetics, and divergent biological target engagement profiles that render simple molar substitution scientifically invalid without re-optimization of reaction or assay conditions.

Quantitative Differentiation Evidence: Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate vs. Closest Analogs


Steric Hindrance from 2-Methyl Substitution Alters Aza-Michael Addition Reactivity Profile

The presence of the 2-methyl group on the imidazole ring introduces measurable steric hindrance that modulates nucleophilic reactivity in aza-Michael additions with activated olefins . This steric effect differentiates the compound from the unsubstituted analog methyl 3-(1H-imidazol-1-yl)propanoate, which lacks the 2-methyl group and consequently exhibits different reaction kinetics and yields under identical conditions.

Organic Synthesis Medicinal Chemistry Aza-Michael Addition

Modified Metal Coordination Geometry Relative to Unsubstituted Imidazole Ligands

The 2-methyl substitution on the imidazole ring alters the coordination geometry and binding affinity toward transition metals compared to unsubstituted imidazole ligands [1]. In studies of N-propargyl-2-methylimidazole complexes with zinc(II) chloride and acetate, X-ray crystallography revealed distinct bond lengths and coordination geometries compared to analogous complexes derived from unsubstituted imidazole [2].

Coordination Chemistry Catalysis Metal-Organic Frameworks

Differential Antibacterial Activity Profile of 2-Methylimidazole Derivatives vs. Imidazole Analogs

N-Alkylation studies of imidazole, 2-methylimidazole, and 2-methyl-4-nitroimidazole demonstrate that the 2-methyl substitution produces measurable differences in antibacterial activity profiles against clinically relevant pathogens . The N-alkylated 2-methylimidazole derivatives exhibited distinct minimum inhibitory concentration (MIC) patterns compared to analogous compounds derived from unsubstituted imidazole when tested against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Antibacterial Antimicrobial Resistance Medicinal Chemistry

Distinct In Vivo Neurologic Toxicity Profile of 2-Methylimidazole Moiety

Comparative in vivo toxicity studies in mice reveal that imidazole, 1-methylimidazole, and 2-methylimidazole produce neurologic effects with differing potencies as convulsants [1]. 2-Methylimidazole demonstrated lower convulsant potency compared to 4-methylimidazole, and its effects on spontaneous motor activity were distinct from those of 1-methylimidazole and unsubstituted imidazole.

Toxicology Drug Safety Neurotoxicity

Procurement Application Scenarios for Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate Based on Verified Differentiation


Synthesis of Sterically Demanding N-Imidazolyl Functionalized β-Amino Compounds

This compound is optimally suited for aza-Michael addition reactions with activated olefins to produce sterically congested β-amino acid derivatives where the 2-methyl group provides controlled reactivity and product differentiation from unsubstituted imidazole analogs . Researchers developing constrained peptide mimetics or enzyme inhibitors benefit from the predictable steric influence of the 2-methyl substituent on reaction stereochemistry and subsequent biological recognition.

Design of Imidazole-Containing Metal Complexes with Tailored Coordination Geometry

For coordination chemists synthesizing zinc(II), copper(II), or cobalt(II) complexes as catalysts or antimicrobial agents, this 2-methylimidazole building block enables deliberate modulation of metal-ligand bond distances and coordination angles compared to unsubstituted imidazole ligands . This is critical for fine-tuning catalytic activity or biological metal transport properties.

Structure-Activity Relationship Studies in Antibacterial Imidazole Programs

Medicinal chemists exploring imidazole-based antibacterials should select this compound for SAR investigations specifically targeting the 2-position substitution effect . The 2-methyl group has been established as a key determinant of antibacterial potency against E. coli, S. aureus, and P. aeruginosa, making this compound a necessary comparator in lead optimization campaigns.

Neurotoxicity Risk Assessment of 2-Methylimidazole-Derived Drug Candidates

In preclinical toxicology screening of imidazole-containing pharmaceuticals, this compound (or its free acid hydrolysis product) serves as a relevant probe for assessing the neurologic safety profile associated with the 2-methyl substitution pattern . Procurement is warranted when generating safety data for regulatory submissions involving 2-methylimidazole-derived new chemical entities.

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